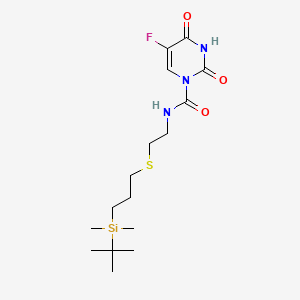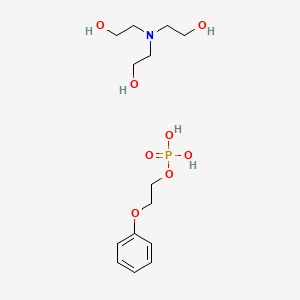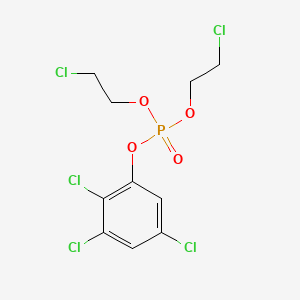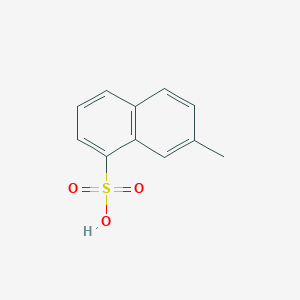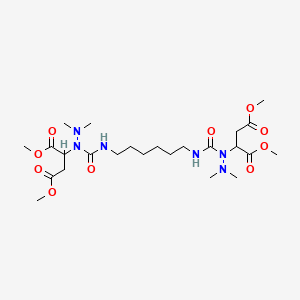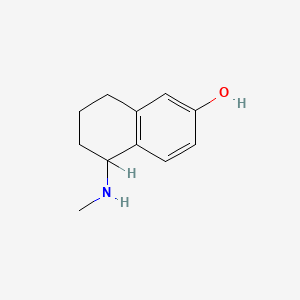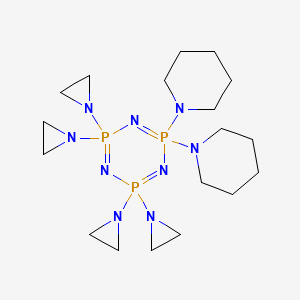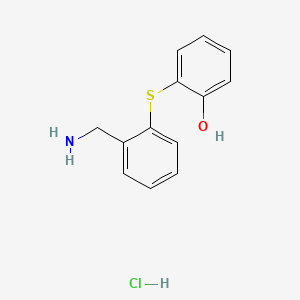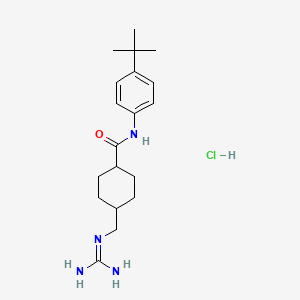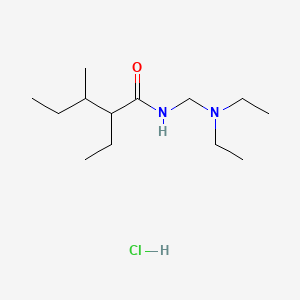
Pentanamide, N-((diethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanamide, N-((diethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride is a chemical compound with a complex structure that includes an amide group, a diethylamino group, and a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-((diethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride typically involves the reaction of a suitable amide precursor with diethylamine and formaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Pentanamide, N-((diethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Pentanamide, N-((diethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Pentanamide, N-((diethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride involves its interaction with specific molecular targets. The diethylamino group may facilitate binding to biological receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-methylpentanamide: Similar structure but with a methyl group instead of the diethylamino group.
N-ethylpentanamide: Contains an ethyl group instead of the diethylamino group.
4-methylvaleramide: Another amide with a different substitution pattern.
Uniqueness
Pentanamide, N-((diethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88018-42-2 |
|---|---|
Fórmula molecular |
C13H29ClN2O |
Peso molecular |
264.83 g/mol |
Nombre IUPAC |
N-(diethylaminomethyl)-2-ethyl-3-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C13H28N2O.ClH/c1-6-11(5)12(7-2)13(16)14-10-15(8-3)9-4;/h11-12H,6-10H2,1-5H3,(H,14,16);1H |
Clave InChI |
VZGHZJUWYSUMIY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CC)C(=O)NCN(CC)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


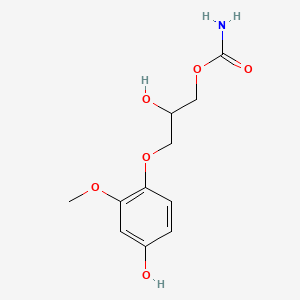
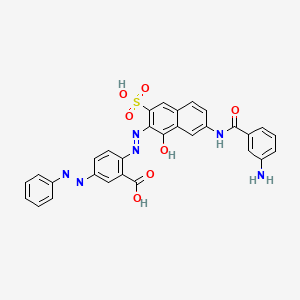
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)
